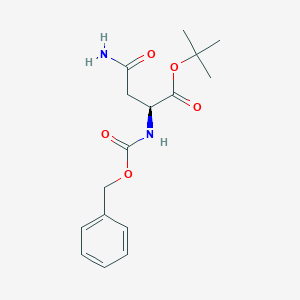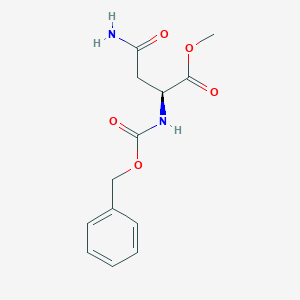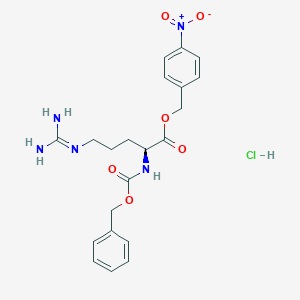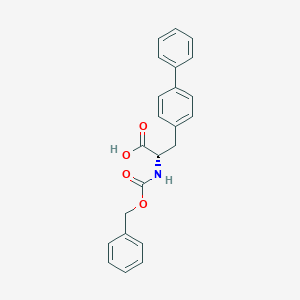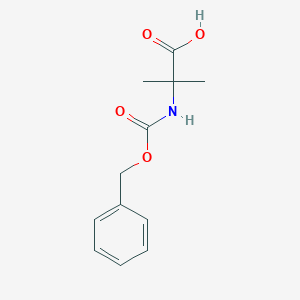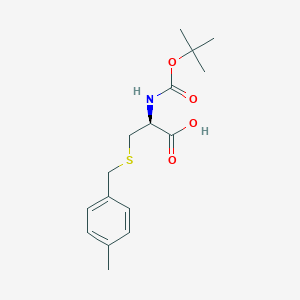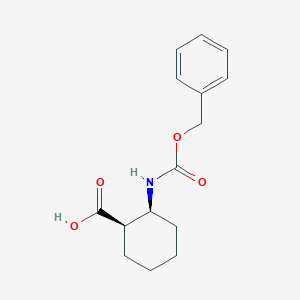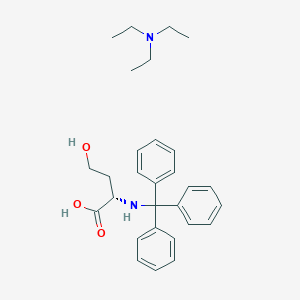
琥珀酰甘氨酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound has gained significant attention in recent years due to its potential therapeutic and industrial applications. It is a small molecule that combines the properties of both succinic acid and glycine, making it a versatile compound in various fields of research.
科学研究应用
Succinyl-glycine-amide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for the synthesis of biologically active peptides.
Medicine: Succinyl-glycine-amide is investigated for its potential therapeutic applications, including its use as a drug delivery agent and in the development of new pharmaceuticals.
Industry: The compound is utilized in the production of various industrial products, such as polymers, coatings, and adhesives .
作用机制
Target of Action
Suc-gly-NH2, also known as a tachykinin, primarily targets the neurokinin-1 receptor (NK1R), a G protein-coupled receptor . This receptor is involved in various physiological functions such as inflammatory processes, hematopoiesis, wound healing, leukocyte trafficking, microvasculature permeability, and cell survival .
Mode of Action
The interaction of Suc-gly-NH2 with its primary target, the neurokinin-1 receptor, initiates and activates signaling pathways involved in various biological processes . The consensus C-termini of the peptide agonists share a conserved binding mode to NK1R, while the divergent N-termini of the peptides confer the preferential binding of the agonist to NK1R .
Biochemical Pathways
The interaction of Suc-gly-NH2 with the neurokinin-1 receptor affects various biochemical pathways. These include pathways involved in carcinogenesis such as angiogenesis, mitogenesis, metastasis, and other growth-related events . The canonical Wnt signaling cascade, an important transduction pathway that regulates cell survival, proliferation, progression, and metastasis through the activation of β-catenin, is also affected .
Pharmacokinetics
The pharmacokinetics of Suc-gly-NH2, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability . .
Result of Action
The molecular and cellular effects of Suc-gly-NH2’s action are diverse. It has been shown to have implications in different steps of carcinogenesis, such as angiogenesis, mitogenesis, metastasis, and other growth-related events . Furthermore, it may contribute to triggering a variety of effector mechanisms including protein synthesis and a number of transcription factors that modulate the expression of genes involved in these processes .
Action Environment
The action, efficacy, and stability of Suc-gly-NH2 can be influenced by various environmental factors. For instance, the presence of other chemicals in the environment can interact with Suc-gly-NH2 and affect its action . .
生化分析
Cellular Effects
The effects of Suc-gly-NH2 on various types of cells and cellular processes are complex and multifaceted. It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of Suc-gly-NH2 involves its interactions at the molecular level, potentially including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Suc-gly-NH2 can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of Suc-gly-NH2 can vary with different dosages in animal models This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
Suc-gly-NH2 is involved in various metabolic pathways, interacting with enzymes or cofactors It could also have effects on metabolic flux or metabolite levels
Transport and Distribution
Suc-gly-NH2 is transported and distributed within cells and tissues This could involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation
Subcellular Localization
The subcellular localization of Suc-gly-NH2 and any effects on its activity or function could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of succinyl-glycine-amide typically involves the reaction of succinic anhydride with glycine in the presence of a suitable catalyst. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:
Succinic anhydride+Glycine→Succinyl-glycine-amide
The reaction conditions, such as temperature and pH, are carefully monitored to optimize the yield and purity of the product. The use of a catalyst, such as a base or an acid, can enhance the reaction rate and improve the overall efficiency of the synthesis .
Industrial Production Methods
In industrial settings, the production of succinyl-glycine-amide involves large-scale synthesis using similar reaction conditions as described above. The process is scaled up to produce significant quantities of the compound, which can be further purified using techniques such as crystallization or chromatography. The industrial production methods focus on optimizing the yield, purity, and cost-effectiveness of the synthesis process .
化学反应分析
Types of Reactions
Succinyl-glycine-amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amide group in succinyl-glycine-amide can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used. These reactions are often performed under mild conditions to prevent over-reduction.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the amide group. .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides or carboxylic acids, while reduction reactions can produce amines or alcohols. Substitution reactions result in various derivatives, depending on the nucleophile involved .
相似化合物的比较
Similar Compounds
Succinyl-glycine: Similar to succinyl-glycine-amide but lacks the amide group.
Glycyl-glycine: A dipeptide consisting of two glycine molecules.
Succinyl-alanine: A derivative of succinic acid and alanine .
Uniqueness
Succinyl-glycine-amide is unique due to its specific combination of succinic acid and glycine, which imparts distinct chemical and biological properties. Its amide group allows for unique reactivity and interactions compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications .
属性
IUPAC Name |
4-[(2-amino-2-oxoethyl)amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O4/c7-4(9)3-8-5(10)1-2-6(11)12/h1-3H2,(H2,7,9)(H,8,10)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUFVFQEJADKHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)NCC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
